molecular formula C8H14N2S B7829441 Isopropyl-(1-thiazol-2-yl-ethyl)-amine

Isopropyl-(1-thiazol-2-yl-ethyl)-amine

Cat. No.: B7829441
M. Wt: 170.28 g/mol
InChI Key: CQTXTEKDIPIARJ-UHFFFAOYSA-N
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Description

Isopropyl-(1-thiazol-2-yl-ethyl)-amine is a chemical compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiazole derivatives and appropriate alkylating agents.

  • Reaction Conditions: The reaction conditions may involve the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dimethylformamide (DMF) or dichloromethane (DCM).

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are often employed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Isopropyl-(1-thiazol-2-yl-ethyl)-amine has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Isopropyl-(1-thiazol-2-yl-ethyl)-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Isopropyl-(1-thiazol-2-yl-ethyl)-amine is compared with other similar compounds to highlight its uniqueness:

  • Thiazole Derivatives: Similar compounds include other thiazole derivatives, which also exhibit diverse biological activities.

  • Amine Derivatives: Other amine derivatives with different substituents may have varying biological and chemical properties.

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Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)10-7(3)8-9-4-5-11-8/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXTEKDIPIARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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